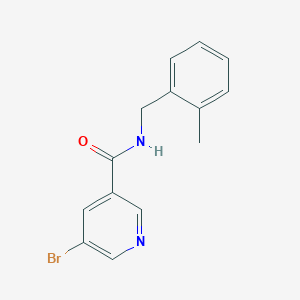

5-bromo-N-(2-methylbenzyl)nicotinamide

Beschreibung

5-Bromo-N-(2-methylbenzyl)nicotinamide is a nicotinamide derivative characterized by a bromine substituent at the 5-position of the pyridine ring and a 2-methylbenzyl group attached via an amide linkage. This compound belongs to a broader class of nicotinamide analogs, which are pivotal in biochemical systems due to their structural resemblance to nicotinamide adenine dinucleotide (NAD+/NADH) cofactors. These cofactors are essential in redox reactions and enzyme catalysis .

The synthesis of this compound typically involves condensation reactions between 5-bromonicotinic acid derivatives and substituted benzylamines (e.g., 2-methylbenzylamine) under optimized conditions, as demonstrated in protocols yielding 79% purity and >99% LC-MS purity . Its structural and functional attributes make it a candidate for pharmacological studies, particularly in receptor modulation (e.g., kappa opioid receptors) and enzyme inhibition .

Eigenschaften

Molekularformel |

C14H13BrN2O |

|---|---|

Molekulargewicht |

305.17 g/mol |

IUPAC-Name |

5-bromo-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C14H13BrN2O/c1-10-4-2-3-5-11(10)8-17-14(18)12-6-13(15)9-16-7-12/h2-7,9H,8H2,1H3,(H,17,18) |

InChI-Schlüssel |

XAVLTDUUCOCZNT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1CNC(=O)C2=CC(=CN=C2)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table highlights key structural analogs of 5-bromo-N-(2-methylbenzyl)nicotinamide and their substituent-driven differences:

Key Observations :

- Bromine : Universally enhances electrophilicity and binding to hydrophobic pockets in proteins.

- N-Substituents : The 2-methylbenzyl group (original compound) offers balanced lipophilicity, whereas fluorinated or pyridinyl groups (e.g., 4-fluorobenzyl, 5-methylpyridinyl) modulate electronic properties and target selectivity.

- Polar Groups : Hydroxymethyl or methoxy-methyl substituents (e.g., N-methoxy-N-methyl) improve aqueous solubility but may reduce blood-brain barrier penetration .

Key Insights :

- Condensation Reactions : Direct amidation (e.g., with benzylamines) achieves higher yields (>75%) compared to cross-coupling reactions (50–65%) .

- Catalytic Methods : Palladium-mediated Suzuki couplings, while versatile for introducing aryl/heteroaryl groups, require stringent conditions (e.g., argon atmosphere, high temperatures) and result in moderate yields .

Physicochemical and Analytical Properties

Analytical data from UPLC-MS/MS and NMR studies reveal distinct profiles:

| Compound | NMR Shifts (δ, ppm) | MS (m/z) | LogP | Solubility |

|---|---|---|---|---|

| 5-Bromo-N-(2-methylbenzyl)nicotinamide | 7.98 (s, ArH), 4.50 (s, CH2) | 367.9 [M−H]− | 2.8 | Low in H2O |

| 5-Bromo-N-(4-fluorobenzyl)nicotinamide | 7.13–7.34 (m, ArH), 4.50 (s, CH2) | 353.0 [M+H]+ | 2.5 | Moderate in MeOH |

| 5-Bromo-N-methoxy-N-methylnicotinamide | 3.30 (s, OCH3), 3.10 (s, NCH3) | 245.1 [M+H]+ | 1.2 | High in H2O |

Notes:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.